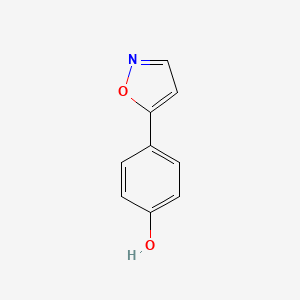

4-(Isoxazol-5-yl)phenol

Description

Contextualization of Isoxazole (B147169) Heterocycles in Medicinal Chemistry and Organic Synthesis

Isoxazoles, five-membered heterocyclic compounds containing adjacent nitrogen and oxygen atoms, are a prominent feature in the fields of medicinal chemistry and organic synthesis. Current time information in Bangalore, IN.nih.govrsc.orgrsc.org Their unique structural and electronic properties make them versatile building blocks in the design of new molecules. nih.govrsc.org In medicinal chemistry, the isoxazole ring is a component of numerous clinically approved drugs, showcasing its broad therapeutic potential. nih.govnih.govwikipedia.org These compounds exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and anticonvulsant properties. nih.govrsc.orgmdpi.com The isoxazole moiety can enhance the physicochemical properties of a molecule, such as metabolic stability and bioavailability, making it an attractive component in drug design. nih.govsymc.edu.cn

From the perspective of organic synthesis, isoxazoles are valuable intermediates. researchgate.netscripps.edu The weak N-O bond within the isoxazole ring allows for facile ring-opening reactions, providing access to a variety of other functional groups and heterocyclic systems. rsc.orgwikipedia.org This reactivity has been exploited in the synthesis of complex natural products and other target molecules. mdpi.comscripps.edu The synthesis of isoxazoles themselves can be achieved through various methods, most notably the 1,3-dipolar cycloaddition of nitrile oxides with alkynes. rsc.orgwikipedia.org Green chemistry approaches and metal-free synthetic routes are also being actively explored to improve the efficiency and sustainability of isoxazole synthesis. rsc.orgrsc.org

Structural Significance of the 4-(Isoxazol-5-yl)phenol Moiety as a Privileged Scaffold

The concept of a "privileged scaffold" in medicinal chemistry refers to a molecular framework that is capable of binding to multiple, distinct biological targets, thereby exhibiting a broad range of biological activities. nih.govscielo.brrsc.orgresearchgate.net These scaffolds are often found in numerous approved drugs and are considered valuable starting points for the design of new therapeutic agents. scielo.brrsc.org The 4-(Isoxazol-5-yl)phenol moiety, which combines an isoxazole ring with a phenol (B47542) group, is emerging as such a privileged structure. mdpi.combenthamscience.com

The phenol group, with its hydroxyl functionality, can participate in crucial hydrogen bonding interactions with biological targets. mdpi.com The isoxazole ring, being an electron-rich aromatic system, can engage in various non-covalent interactions, including π-π stacking. symc.edu.cn The specific linkage between the phenol at the 4-position and the isoxazole at the 5-position creates a defined spatial arrangement of these key functional groups, which can be critical for molecular recognition by proteins and enzymes. This structural arrangement provides a versatile platform for further chemical modification, allowing for the fine-tuning of a compound's pharmacological properties.

Overview of Current Research Trajectories for Isoxazole-Phenol Conjugates

The conjugation of isoxazole and phenol moieties has led to the development of a diverse range of derivatives with significant therapeutic potential. mdpi.comsmolecule.com Current research is actively exploring these conjugates across several key areas:

Anticancer Activity: A significant focus of research is on the development of isoxazole-phenol derivatives as anticancer agents. nih.govrsc.orgmdpi.com For instance, certain derivatives have been synthesized and evaluated for their cytotoxic activities against various cancer cell lines, including liver and breast cancer. nih.gov Some compounds have been shown to induce apoptosis and cell cycle arrest in cancer cells. nih.gov The phenol group in these conjugates can be a key pharmacophoric feature, and its modification can influence the anticancer potency.

Antimicrobial and Antitubercular Agents: The isoxazole scaffold is known for its antimicrobial properties, and its combination with a phenol group can lead to enhanced activity. nih.govmdpi.com Research has explored the synthesis of isoxazole-phenol derivatives as potential antibacterial and antifungal agents. ipindexing.com A notable area of investigation is the development of antitubercular compounds targeting enzymes essential for the survival of Mycobacterium tuberculosis. nih.gov

Enzyme Inhibition: Isoxazole-phenol conjugates have been designed as inhibitors of various enzymes implicated in disease. For example, derivatives have been investigated as inhibitors of acetyl-CoA carboxylase (ACC), a target for cancer therapy. nih.gov Others have been explored as cyclooxygenase-2 (COX-2) inhibitors for their anti-inflammatory effects.

Neurological Disorders: The versatility of the isoxazole scaffold extends to the central nervous system. rsc.orgnih.gov Research has been conducted on isoxazole derivatives, including those with phenolic components, for their potential in treating neurological disorders, with some compounds showing activity as antagonists for certain glutamate (B1630785) receptors. humanjournals.com

Materials Science: Beyond medicinal chemistry, isoxazole-containing compounds, including those with phenolic structures, have applications in materials science, such as in the development of nonlinear optical materials and as intermediates for various heterocyclic compounds. researchgate.net

The ongoing research into isoxazole-phenol conjugates underscores their importance as a versatile and privileged scaffold. The ability to readily synthesize and modify these structures, coupled with their broad range of biological activities, ensures that they will remain a focal point of scientific investigation for the foreseeable future.

Structure

3D Structure

Properties

IUPAC Name |

4-(1,2-oxazol-5-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c11-8-3-1-7(2-4-8)9-5-6-10-12-9/h1-6,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVIYAEXWKAXWOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=NO2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80627810 | |

| Record name | 4-(1,2-Oxazol-5(2H)-ylidene)cyclohexa-2,5-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80627810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

502658-76-6 | |

| Record name | 4-(1,2-Oxazol-5(2H)-ylidene)cyclohexa-2,5-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80627810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Isoxazol 5 Yl Phenol and Analogues

Classical Approaches to Isoxazole (B147169) Ring Formation

Traditional methods for the synthesis of the isoxazole ring remain fundamental in organic synthesis, offering reliable and versatile routes to a wide array of derivatives. These approaches primarily involve the cyclization of open-chain precursors.

Chalcone (B49325) Cyclization with Hydroxylamine (B1172632) Derivatives

A prominent and widely utilized method for the synthesis of 3,5-disubstituted isoxazoles is the cyclization of α,β-unsaturated ketones, commonly known as chalcones, with hydroxylamine. This reaction proceeds via a nucleophilic attack of the hydroxylamine on the β-carbon of the chalcone, followed by an intramolecular condensation to form the isoxazole ring.

The synthesis of a structural isomer, 2-(5-phenylisoxazol-3-yl)phenol, provides a clear blueprint for this transformation. The process begins with the Claisen-Schmidt condensation of a hydroxyacetophenone with an aromatic aldehyde to form the corresponding chalcone. wisdomlib.org This intermediate is then subjected to cyclization with hydroxylamine hydrochloride in a suitable solvent, such as ethanol, often in the presence of a base, to yield the final isoxazole product. wisdomlib.org

A general representation of this two-step process leading to a 4-(isoxazol-5-yl)phenol analogue is depicted below:

Step 1: Chalcone Formation (Claisen-Schmidt Condensation)

Step 2: Isoxazole Ring Formation

The reaction conditions for the cyclization step can be varied, with different bases and solvents being employed to optimize the yield. For instance, refluxing the chalcone and hydroxylamine hydrochloride in ethanol with potassium hydroxide is a common procedure. derpharmachemica.com

| Starting Materials | Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 2-hydroxyacetophenone, Aryl aldehyde, Hydroxylamine hydrochloride | 1. Claisen condensation; 2. Cyclization in ethanol | 2-(5-arylisoxazol-3-yl)phenol | Not specified | wisdomlib.org |

| Substituted chalcone, Hydroxylamine hydrochloride | Reflux in ethanol with KOH | Substituted isoxazole | Not specified | derpharmachemica.com |

[3+2] Dipolar Cycloaddition Strategies for Isoxazole Synthesis

The [3+2] dipolar cycloaddition, also known as the Huisgen cycloaddition, is a powerful and versatile method for constructing five-membered heterocyclic rings, including isoxazoles. wikipedia.org This reaction involves the concerted or stepwise reaction of a 1,3-dipole with a dipolarophile. In the context of isoxazole synthesis, the most common 1,3-dipole is a nitrile oxide, which reacts with an alkyne (dipolarophile) to afford the isoxazole ring. wikipedia.orgchesci.com

Nitrile oxides are typically generated in situ due to their high reactivity and propensity to dimerize. Common methods for their generation include the oxidation of aldoximes or the dehydrohalogenation of hydroximoyl halides. researchgate.net The subsequent cycloaddition with an alkyne provides a direct route to the isoxazole core. The regioselectivity of the cycloaddition is a crucial aspect, and it is influenced by both electronic and steric factors of the substituents on the nitrile oxide and the alkyne.

For the synthesis of 4-(isoxazol-5-yl)phenol analogues, a plausible route would involve the reaction of a 4-hydroxybenzonitrile oxide with a suitable alkyne. The nitrile oxide can be generated from 4-hydroxybenzaldehyde oxime.

The reaction conditions for [3+2] cycloadditions can vary widely, from thermal conditions to the use of catalysts to enhance reaction rates and control regioselectivity.

| 1,3-Dipole Precursor | Dipolarophile | Reaction Conditions | Product Type | Reference |

|---|---|---|---|---|

| Aldoxime | Alkyne | In situ nitrile oxide generation | 3,5-disubstituted isoxazole | researchgate.net |

| Hydroximoyl halide | Alkyne | Base-mediated dehydrohalogenation | Substituted isoxazole | General knowledge |

Advanced and Green Synthesis Protocols

One-Pot Multicomponent Reactions in Aqueous Media

One-pot multicomponent reactions (MCRs) have emerged as a powerful tool in modern organic synthesis, allowing for the construction of complex molecules from simple starting materials in a single synthetic operation. These reactions are highly atom-economical and often proceed with high efficiency. The use of water as a solvent further enhances the green credentials of these methods.

For the synthesis of isoxazole derivatives, a common MCR involves the reaction of an aldehyde, hydroxylamine, and a β-ketoester. researchgate.netresearchgate.netniscpr.res.in This approach typically yields 4-substituted-isoxazol-5(4H)-ones. While not directly producing the aromatic 4-(isoxazol-5-yl)phenol, these intermediates can potentially be further elaborated to the desired scaffold. The reaction is often facilitated by a catalyst and can be performed at room temperature in water. researchgate.netniscpr.res.in

A variety of catalysts have been employed for this transformation, including nano-MgO and amine-functionalized cellulose, highlighting the versatility of this approach. researchgate.netresearchgate.net

| Reactants | Catalyst | Solvent | Product Type | Reference |

|---|---|---|---|---|

| Aldehyde, Hydroxylamine, β-ketoester | Amine-functionalized cellulose | Water | 3,4-disubstituted isoxazol-5(4H)-one | researchgate.net |

| Aldehyde, Hydroxylamine, β-ketoester | Nano-MgO | Not specified | 3,4-disubstituted isoxazol-5(4H)-one | researchgate.net |

| Aryl aldehyde, Hydroxylamine hydrochloride, Ethyl acetoacetate | Sodium malonate | Water | Isoxazol-5(4H)-ones | nih.gov |

Catalyst-Assisted Methodologies for Enhanced Efficiency

Catalysis plays a pivotal role in modern organic synthesis by enabling reactions to proceed under milder conditions, with higher selectivity, and in a more efficient manner. In the context of isoxazole synthesis, various catalytic systems have been developed to improve upon classical methods.

For instance, in [3+2] dipolar cycloaddition reactions, the use of copper(I) catalysts is well-established for the reaction of terminal alkynes with in situ generated nitrile oxides, leading to the regioselective formation of 3,5-disubstituted isoxazoles. nih.gov Similarly, ruthenium(II) catalysts have been shown to promote the cycloaddition, offering high yields and regioselectivity for both 3,5-disubstituted and 3,4,5-trisubstituted isoxazoles at room temperature. nih.gov

In the realm of one-pot syntheses, a plethora of catalysts have been explored for the three-component reaction leading to isoxazol-5(4H)-ones, as mentioned in the previous section. These catalysts often function by activating the substrates or facilitating key bond-forming steps in the reaction cascade. The use of solid-supported or recyclable catalysts further enhances the sustainability of these processes.

Regioselective Functionalization and Derivatization Strategies

Once the 4-(isoxazol-5-yl)phenol core has been synthesized, further diversification can be achieved through regioselective functionalization of either the phenolic ring or the isoxazole moiety. These modifications are crucial for tuning the biological activity and physicochemical properties of the parent compound.

The phenolic hydroxyl group is a versatile handle for derivatization. O-alkylation, for example, can be readily achieved by treating the phenol (B47542) with an alkyl halide in the presence of a base. researchgate.netrsc.orgmdpi.comreddit.com This reaction allows for the introduction of a wide variety of alkyl and substituted alkyl groups, which can significantly impact the molecule's lipophilicity and biological interactions.

The phenol ring itself is activated towards electrophilic aromatic substitution, with the hydroxyl group acting as an ortho-, para-director. chemistrysteps.combyjus.commlsu.ac.inlibretexts.org Therefore, reactions such as nitration and halogenation can be performed to introduce substituents onto the aromatic ring. Careful control of reaction conditions is often necessary to achieve regioselectivity and avoid polysubstitution. For instance, nitration of phenols can yield a mixture of ortho and para isomers, and the reaction conditions can be tuned to favor one over the other. byjus.com

Functionalization of the isoxazole ring is also possible, although it can be more challenging. Electrophilic substitution on the isoxazole ring is generally difficult due to its electron-deficient nature. However, specific positions can be targeted depending on the substitution pattern and the reaction conditions. For example, electrophilic aromatic substitution at the C5 position of isoxazolines has been reported, suggesting potential avenues for the functionalization of the isoxazole ring in the target compound. nih.gov

| Reaction Type | Reagents | Site of Functionalization | General Outcome |

|---|---|---|---|

| O-Alkylation | Alkyl halide, Base | Phenolic hydroxyl group | Formation of an ether linkage |

| Nitration | Nitrating agent (e.g., HNO₃) | Phenol ring (ortho/para) | Introduction of a nitro group |

| Halogenation | Halogenating agent (e.g., Br₂) | Phenol ring (ortho/para) | Introduction of a halogen atom |

Substitution Patterns on the Phenyl Moiety of 4-(Isoxazol-5-yl)phenol

Modifying the substitution pattern on the phenyl ring of 4-(isoxazol-5-yl)phenol is a primary strategy for fine-tuning the electronic and steric properties of the molecule. The synthetic approach often involves constructing the isoxazole ring from a pre-functionalized phenyl precursor, such as a substituted 4-hydroxyacetophenone or 4-hydroxybenzaldehyde.

One common route begins with the Claisen-Schmidt condensation of a substituted 2-hydroxyacetophenone with various aromatic aldehydes to form α,β-unsaturated ketones (chalcones). wisdomlib.org These chalcone intermediates are then cyclized with hydroxylamine hydrochloride to yield the final 3,5-disubstituted isoxazole derivatives. This method allows for significant diversity in the "5-aryl" portion of the isoxazole, which corresponds to the substituted phenol moiety in the target compound. wisdomlib.org

Another key synthetic pathway involves the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. To generate analogues of 4-(isoxazol-5-yl)phenol, a substituted 4-hydroxyphenylacetylene can be reacted with a suitable nitrile oxide. Alternatively, a nitrile oxide can be generated from a substituted 4-hydroxybenzaldehyde oxime, which then reacts with an alkyne. For instance, the synthesis of 4-phenoxy-phenyl isoxazole derivatives starts from 4-fluorobenzaldehyde, which is reacted with a phenol to create a 4-phenoxybenzaldehyde intermediate. This aldehyde is converted to an aldoxime and then a chloroaldoxime, which undergoes a [3+2] cycloaddition with an alkyne to form the desired isoxazole core. nih.govsemanticscholar.org This multi-step process allows for the introduction of various substituents on the phenolic ring by selecting the appropriately substituted phenol in the initial step. nih.gov

Research has shown that introducing electron-withdrawing groups like fluorine or trifluoromethyl at the para position of the phenyl ring can enhance cytotoxic activity in certain cancer cell lines. nih.gov The table below summarizes various substitution patterns and the corresponding synthetic precursors.

| Substituent on Phenyl Moiety | Typical Starting Material / Precursor | Synthetic Method | Reference |

| 4-Phenoxy | 4-Fluorobenzaldehyde and Phenol | Nucleophilic Aromatic Substitution, followed by isoxazole formation | nih.gov |

| 4-(Benzyloxy)phenoxy | 4-Fluorobenzaldehyde and 4-(Benzyloxy)phenol | Nucleophilic Aromatic Substitution, followed by isoxazole formation | nih.gov |

| 4-Fluoro-3-hydroxy | 5-(4-Fluoro-3-hydroxyphenyl)isoxazole-3-carboxamide | Optimization of a hit compound | nih.gov |

| 4-Alkoxy (e.g., Isopropoxy) | 4-Hydroxy intermediate | Williamson Ether Synthesis | nih.govsemanticscholar.org |

| Halogens (F, Cl), CF3 | Substituted phenyl precursors | Cycloaddition or Condensation reactions | nih.gov |

Modifications of the Isoxazole Ring System for Structural Diversity

Structural diversity can be effectively achieved by modifying the isoxazole ring itself, introducing substituents at the C-3 and C-4 positions. The isoxazole ring system's weak nitrogen-oxygen bond and aromatic character make it a versatile intermediate for synthetic modifications. researchgate.netresearchgate.net The primary method for constructing substituted isoxazoles is the 1,3-dipolar cycloaddition of nitrile oxides with alkynes or alkenes. researchgate.net The choice of these precursors directly dictates the substitution pattern of the resulting isoxazole ring.

To create 3,5-disubstituted isoxazoles, a nitrile oxide (R1-CNO) is reacted with a terminal alkyne (R2-C≡CH). In the context of 4-(isoxazol-5-yl)phenol, the "5-yl" phenol portion would originate from the alkyne, while the substituent at the C-3 position would be determined by the nitrile oxide precursor. For example, various substituted aldoximes can be used to generate the corresponding nitrile oxides in situ, which then react with an alkyne to yield 3,5-disubstituted isoxazoles. ijpca.org

To introduce substituents at the C-4 position, internal alkynes or substituted alkenes can be used in the cycloaddition reaction. Furthermore, post-cyclization modifications can be performed. For instance, 3-trifluoromethyl-4-iodoisoxazole has been synthesized, providing a handle for further functionalization at the C-4 position through cross-coupling reactions. researchgate.net

The table below illustrates different modification strategies for the isoxazole ring.

| Modification Site | Synthetic Strategy | Precursors | Resulting Structure | Reference |

| C-3 Position | 1,3-Dipolar Cycloaddition | Substituted Aldoxime (for Nitrile Oxide) + Alkyne | 3-Substituted Isoxazole | ijpca.org |

| C-4 Position | 1,3-Dipolar Cycloaddition | Nitrile Oxide + Internal Alkyne | 3,4,5-Trisubstituted Isoxazole | researchgate.net |

| C-3 and C-5 Positions | Condensation Reaction | β-Dicarbonyl Compound + Hydroxylamine | 3,5-Disubstituted Isoxazole | researchgate.net |

| C-4 Position | Halogenation | N-Iodosuccinimide on existing isoxazole | 4-Iodoisoxazole | researchgate.net |

| C-3 and C-5 Positions | One-pot Synthesis | Substituted Aldoxime + Alkyne using tert-butyl nitrite | 3,5-Disubstituted Isoxazole | ijpca.org |

Introduction of Extended Side Chains and Bridging Units

A key strategy for expanding the chemical space of 4-(isoxazol-5-yl)phenol analogues involves the introduction of extended side chains and bridging units. These modifications can significantly alter the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which are crucial for biological activity. nih.gov

One prominent example is the synthesis of 4-phenoxy-phenyl isoxazoles, where a phenoxy group acts as a bridging unit between the isoxazole-bearing phenyl ring and another aromatic ring. nih.govsemanticscholar.org The synthesis starts with a nucleophilic aromatic substitution reaction between 4-fluorobenzaldehyde and a substituted phenol to form a diaryl ether linkage. This aldehyde is then carried through the steps of oxime formation, chlorination, and cycloaddition to build the isoxazole ring. nih.gov

Further modifications can be introduced as extended side chains. For example, a key intermediate containing a primary amine can be synthesized, which then serves as an anchor point for adding various functionalities. Reaction of this amine with different acyl chlorides or isocyanates leads to a diverse library of amide and urea (B33335) derivatives. nih.govresearchgate.net In one study, a series of 4-phenoxy-phenyl isoxazoles were synthesized with various amide and urea substituents to improve lipophilicity and increase the number of hydrogen bond donors. nih.gov

Additionally, the terminal phenol group of a benzyloxy-protected precursor can be deprotected and subsequently alkylated with various iodoalkanes. This Williamson ether synthesis approach allows for the introduction of a range of alkoxy side chains, from simple methoxy groups to more complex cyclopropylmethoxy groups, thereby increasing the structural flexibility of the final compounds. nih.gov

The following table details methods for introducing these extensions.

| Chain/Bridge Type | Point of Attachment | Synthetic Reaction | Reagents | Reference |

| Phenoxy Bridge | Phenyl Moiety (C-4) | Nucleophilic Aromatic Substitution | 4-Fluorobenzaldehyde, Phenol, K2CO3 | nih.govsemanticscholar.org |

| Amide Side Chain | Isoxazole Ring (via linker) | Acylation | Primary Amine, Acyl Chloride, TEA | nih.gov |

| Urea Side Chain | Isoxazole Ring (via linker) | Reaction with Isocyanate | Primary Amine, Isocyanate | nih.govresearchgate.net |

| Alkoxy Side Chains | Phenolic Oxygen | Williamson Ether Synthesis | Phenol, Iodoalkane, Cs2CO3 | nih.gov |

| Phenylacetamide Side Chain | Isoxazole Ring (via linker) | Acylation | Primary Amine, Phenylacetyl chloride | nih.gov |

Advanced Spectroscopic and Structural Elucidation of 4 Isoxazol 5 Yl Phenol Derivatives

Vibrational Spectroscopy (FT-IR) for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectra of 4-(Isoxazol-5-yl)phenol derivatives exhibit characteristic absorption bands that confirm the presence of key structural motifs.

The isoxazole (B147169) ring itself presents a series of characteristic vibrations. For instance, in 4-(3-phenylisoxazol-5-yl)benzonitrile, distinct peaks are observed at 1696 cm⁻¹, 1558 cm⁻¹, 1542 cm⁻¹, and 1414 cm⁻¹, which are attributed to the vibrations of the isoxazole ring. rsc.org Similarly, derivatives like 4-(3-(p-tolyl)isoxazol-5-yl)benzonitrile and 5-(4-(tert-butyl)phenyl)-3-phenylisoxazole show characteristic ring vibrations in the same region. rsc.org

The phenolic hydroxyl (-OH) group gives rise to a broad absorption band in the region of 3400-3200 cm⁻¹, characteristic of O-H stretching vibrations, often broadened due to hydrogen bonding. The presence of a phenyl group is confirmed by C-H stretching vibrations typically appearing above 3000 cm⁻¹ and C=C stretching vibrations within the aromatic ring in the 1600-1450 cm⁻¹ range. mdpi.com For example, in a derivative containing a benzonitrile (B105546) group, a sharp and strong absorption band around 2230 cm⁻¹ is indicative of the C≡N stretching vibration. rsc.org

Table 1: Characteristic FT-IR Absorption Bands for 4-(Isoxazol-5-yl)phenol Derivatives

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |

| Phenolic -OH | O-H Stretch | 3400 - 3200 (broad) |

| Aromatic C-H | C-H Stretch | > 3000 |

| Isoxazole Ring | Ring Vibrations | 1700 - 1400 |

| Aromatic C=C | C=C Stretch | 1600 - 1450 |

| Nitrile C≡N | C≡N Stretch | ~2230 |

Note: The exact wavenumbers can vary depending on the specific substitution pattern of the derivative.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Connectivity

NMR spectroscopy is indispensable for determining the precise arrangement of atoms within a molecule. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of each nucleus.

Proton NMR (¹H-NMR) Techniques

In the ¹H-NMR spectra of 4-(Isoxazol-5-yl)phenol derivatives, the proton on the isoxazole ring (H-4) typically appears as a singlet in the range of δ 6.0-7.5 ppm. rsc.orgniscair.res.in For example, in 4-(3-phenylisoxazol-5-yl)benzonitrile, this proton resonates at δ 6.96 ppm. rsc.org The chemical shift of this proton is influenced by the nature of the substituents on the isoxazole and phenyl rings.

The protons of the phenol (B47542) ring exhibit characteristic splitting patterns. The protons ortho to the hydroxyl group typically appear at a different chemical shift than the protons meta to it. For instance, in a 4-substituted phenol, these protons would appear as two distinct doublets. The phenolic hydroxyl proton itself often appears as a broad singlet, and its chemical shift can be highly variable depending on the solvent and concentration.

Table 2: Representative ¹H-NMR Chemical Shifts (δ, ppm) for Protons in 4-(Isoxazol-5-yl)phenol Derivatives

| Proton | Representative Chemical Shift (ppm) | Multiplicity |

| Isoxazole H-4 | 6.0 - 7.5 | Singlet |

| Phenolic Aromatic Protons | 6.5 - 8.0 | Doublets, Multiplets |

| Phenolic OH | Variable | Broad Singlet |

Note: Chemical shifts are referenced to TMS and can vary based on solvent and specific molecular structure.

Carbon NMR (¹³C-NMR) Analysis

The ¹³C-NMR spectrum provides information on the carbon framework of the molecule. The carbon atoms of the isoxazole ring in 5-arylisoxazoles typically resonate in the range of δ 95-175 ppm. niscair.res.in Specifically, C-5 of the isoxazole ring is often found around δ 170 ppm, while C-3 is in the region of δ 160-165 ppm, and C-4 is observed further upfield around δ 95-105 ppm. rsc.org

The carbon atoms of the phenol ring appear in the aromatic region (δ 110-160 ppm). The carbon atom attached to the hydroxyl group (C-1) is typically found in the δ 150-160 ppm range. The chemical shifts of the other phenyl carbons are influenced by the position of the isoxazole substituent.

Table 3: Typical ¹³C-NMR Chemical Shift Ranges (δ, ppm) for Carbons in 4-(Isoxazol-5-yl)phenol Derivatives

| Carbon | Typical Chemical Shift Range (ppm) |

| Isoxazole C-3 | 160 - 165 |

| Isoxazole C-4 | 95 - 105 |

| Isoxazole C-5 | ~170 |

| Phenolic C-OH | 150 - 160 |

| Phenolic Aromatic Carbons | 110 - 140 |

Note: Chemical shifts are referenced to TMS and are dependent on the specific derivative and solvent used.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a crucial technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation patterns. researchgate.net High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.

The electron impact (EI) mass spectrum of isoxazole derivatives often shows a prominent molecular ion peak (M⁺). The fragmentation of the isoxazole ring is a key feature. A common fragmentation pathway involves the cleavage of the weak N-O bond, which can lead to a variety of fragment ions. acs.orgclockss.org For instance, the loss of fragments corresponding to CO, HCN, and substituent groups can be observed. clockss.org The fragmentation pattern of the phenol moiety can also be identified, often involving the loss of CO or the formyl radical (CHO).

Table 4: Common Fragments Observed in the Mass Spectra of Isoxazole Derivatives

| Fragmentation Process | Common Neutral Loss / Fragment Ion |

| N-O Bond Cleavage | Varies with structure |

| Loss of Carbon Monoxide | CO |

| Loss of Hydrogen Cyanide | HCN |

| Phenyl Ring Fragmentation | C₆H₅, C₆H₄O |

Note: The specific fragmentation pattern is highly dependent on the structure of the derivative and the ionization method used.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. Isoxazole and its derivatives typically exhibit absorption maxima in the UV region.

The UV-Vis spectra of isoxazole derivatives are characterized by π→π* and n→π* transitions. The absorption spectrum of the parent isoxazole shows a broad peak around 200 nm, which is attributed to a π→π* transition. researchgate.net The presence of the phenol ring and other chromophores in derivatives of 4-(Isoxazol-5-yl)phenol will lead to additional absorption bands, often at longer wavelengths (a bathochromic or red shift). The exact position and intensity of these bands are sensitive to the substitution pattern and the solvent used. For example, a derivative like 4-[N-(5-methyl isoxazol-3yl) benzene (B151609) sulfoamide azo]-1-naphthol shows a complex UV-Vis spectrum due to its extended conjugation. researchgate.net

Table 5: General UV-Vis Absorption Characteristics of Isoxazole Derivatives

| Electronic Transition | Typical Wavelength Range (nm) |

| π→π | 200 - 400 |

| n→π | 250 - 450 (often weaker) |

Note: λmax values are dependent on the specific chromophoric system and solvent polarity.

X-ray Crystallography for Solid-State Molecular Geometry Elucidation

For isoxazole derivatives, X-ray crystallography has confirmed the planarity of the isoxazole ring. scispace.com Studies on related compounds have shown that the dihedral angle between the isoxazole ring and an attached phenyl ring can vary depending on the substitution pattern. scispace.com For example, in 5-(3-dimethylane-p-tolylsulfonyl)-propyl-3-(4-flurophenyl)-isoxazole, the fluorine-substituted phenyl ring is inclined at an angle of 10.79(1)° to the isoxazole ring. scispace.com Intermolecular interactions, such as hydrogen bonding involving the phenolic hydroxyl group and π-stacking between the aromatic rings, can also be identified, providing insights into the supramolecular assembly in the solid state. scispace.com

Computational Chemistry and Theoretical Characterization of 4 Isoxazol 5 Yl Phenol Systems

Density Functional Theory (DFT) Applications in Molecular Structure and Properties

Density Functional Theory (DFT) is a cornerstone of computational chemistry for studying the electronic structure of molecules. researchgate.net This method is widely used to optimize the geometries of isoxazole (B147169) derivatives and predict various molecular properties. nih.gov DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311+G(d,p), provide detailed information on structural parameters. researchgate.netresearchgate.net These calculations determine bond lengths, bond angles, and dihedral angles of the molecule in its ground state. researchgate.net

The accuracy of DFT is often validated by comparing calculated structural parameters with experimental data obtained from techniques like X-ray crystallography. Studies on isoxazole and benzoisoxazole derivatives have shown a good agreement between the calculated geometries and experimental data. researchgate.netdergipark.org.tr Beyond structure, DFT is also used to calculate spectroscopic properties, with scaled theoretical vibrational frequencies (FT-IR) and NMR chemical shifts showing strong correlations with experimental spectra. researchgate.net This predictive power allows for the structural confirmation of newly synthesized compounds. nih.gov

Table 1: Comparison of Theoretical and Experimental Geometric Parameters for an Isoxazole Derivative Note: Data is illustrative, based on findings for related heterocyclic systems where DFT calculations show strong agreement with experimental values.

| Parameter | Bond/Angle | DFT Calculated Value | Experimental Value |

| Bond Length (Å) | C=N | 1.281 Å | 1.279 Å |

| O-N | 1.414 Å | 1.412 Å | |

| C-O | 1.454 Å | 1.456 Å | |

| Bond Angle (°) | C-N-O | 109.5° | 109.3° |

| N-O-C | 106.2° | 106.4° |

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Analysis

Time-Dependent Density Functional Theory (TD-DFT) is a principal method for studying the excited-state properties of molecules. dntb.gov.uaresearchgate.net It is particularly effective for calculating the electronic absorption spectra of isoxazole derivatives, predicting the maximum absorption wavelengths (λmax), oscillator strengths, and the nature of electronic transitions. researchgate.netnih.gov These calculations help interpret experimental UV-Vis spectra and understand the intramolecular charge transfer (ICT) characteristics of the molecule upon excitation. worldscientific.com

TD-DFT studies on isoxazole compounds have successfully simulated their UV-Visible spectra in various solvents, demonstrating how the electronic environment affects absorption properties. researchgate.net The analysis provides insights into which molecular orbitals are involved in the primary electronic transitions, often from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). worldscientific.com This information is crucial for designing molecules with specific optical properties, such as fluorophores. nih.gov

Table 2: TD-DFT Calculated Electronic Absorption Properties for Isoxazole Derivatives Note: This table presents hypothetical data representative of typical TD-DFT outputs for organic molecules.

| Compound | Solvent | Calculated λmax (nm) | Oscillator Strength (f) | Major Transition |

| Derivative A | Gas Phase | 310 | 0.45 | HOMO -> LUMO |

| Derivative A | Methanol | 315 | 0.48 | HOMO -> LUMO |

| Derivative B | Chloroform | 325 | 0.52 | HOMO -> LUMO+1 |

| Derivative B | DMSO | 332 | 0.55 | HOMO -> LUMO+1 |

Molecular Orbital Analysis (HOMO-LUMO) for Electronic Behavior

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding the electronic behavior and chemical reactivity of a molecule. nih.gov The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. researchgate.net A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable. scirp.org

For isoxazole derivatives, DFT calculations are used to determine the energies of the HOMO and LUMO and to visualize their spatial distribution. nih.gov This analysis reveals the regions of the molecule that are most likely to participate in electron donation and acceptance. From the HOMO and LUMO energy levels, several quantum chemical reactivity descriptors can be calculated, including chemical hardness (η), chemical potential (μ), Mulliken electronegativity (χ), and electrophilicity (ω). researchgate.netresearchgate.net These descriptors provide a quantitative measure of the molecule's reactivity and are used to predict its behavior in chemical reactions. researchgate.netresearchgate.net

Table 3: Quantum Chemical Descriptors for Isoxazole Derivatives Calculated from HOMO-LUMO Energies Note: Values are illustrative and derived from DFT studies on related compounds.

| Derivative | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (ΔE) (eV) | Hardness (η) | Electronegativity (χ) |

| Isoxazole-A | -6.5 | -1.5 | 5.0 | 2.5 | 4.0 |

| Isoxazole-B | -6.2 | -1.8 | 4.4 | 2.2 | 4.0 |

| Isoxazole-C | -6.8 | -1.2 | 5.6 | 2.8 | 4.0 |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. researchgate.net The MEP map displays the electrostatic potential on the electron density surface of the molecule, using a color scale to indicate different potential regions.

Typically, regions of negative electrostatic potential, shown in red, are rich in electrons and are susceptible to electrophilic attack. These areas often correspond to the location of lone pair electrons on heteroatoms like oxygen and nitrogen. Conversely, regions of positive electrostatic potential, shown in blue, are electron-deficient and are vulnerable to nucleophilic attack. Intermediate potential regions are colored green. For isoxazole-containing systems, MEP maps can identify the nitrogen and oxygen atoms of the isoxazole ring as sites with significant negative potential, making them likely points of interaction for hydrogen bonding and electrophilic attack. researchgate.net

Thermodynamic Properties and Stability Predictions

Computational methods, particularly DFT, are employed to calculate the thermodynamic properties of isoxazole systems, which are essential for predicting their relative stability and behavior under different conditions. researchgate.net Key calculated parameters include total energy, zero-point vibrational energies (ZPVE), and thermal energies. researchgate.net By comparing these properties for different isomers or conformers, researchers can determine the most thermodynamically stable structures. researchgate.net

Furthermore, quantum chemical descriptors derived from HOMO-LUMO analysis, such as chemical hardness (η) and softness (S), are also indicators of molecular stability. scirp.org A molecule with higher hardness is generally more stable. scirp.org These computational predictions are valuable in synthetic chemistry for understanding reaction outcomes and in materials science for designing stable compounds.

Computational Mechanistic Studies of Reactions and Transformations

DFT calculations are a powerful tool for elucidating the mechanisms of chemical reactions involving isoxazole derivatives. researchgate.net Computational studies can map out the entire reaction pathway, identifying transition states, intermediates, and the associated activation energies. This provides a detailed understanding of reaction kinetics and selectivity that can be difficult to obtain experimentally.

A prominent example is the study of the [3+2] cycloaddition reaction, a common method for synthesizing the isoxazole ring. nih.gov Theoretical investigations have been used to explain the regioselectivity of this reaction, predicting which isomer is preferentially formed by analyzing the energies of the possible transition states. nih.gov DFT has also been applied to understand gold(I)-catalyzed intramolecular transformations and other complex rearrangements of the isoxazole core. researchgate.net

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used extensively in drug discovery to predict the binding orientation and affinity of a small molecule (ligand) within the active site of a target protein. nih.govnih.gov For derivatives of 4-(isoxazol-5-yl)phenol, docking simulations are crucial for understanding their potential as therapeutic agents by elucidating their interactions with biological targets like enzymes and receptors. nih.govnih.gov

The process involves preparing the 3D structures of both the ligand and the target protein, often obtained from databases like the Protein Data Bank (PDB). acu.edu.in The ligand is then placed into the binding site of the protein, and its conformation and orientation are systematically sampled. A scoring function is used to estimate the binding affinity, with lower scores (e.g., Glide score) typically indicating a more favorable interaction. nih.gov

Docking studies on isoxazole derivatives have identified key binding interactions, such as hydrogen bonds, hydrophobic interactions, and salt bridges, with residues in the active sites of targets like cyclooxygenase (COX) enzymes, the Farnesoid X receptor (FXR), and various bacterial proteins. nih.govnih.gov These simulations provide a structural basis for the observed biological activity and guide the rational design of new, more potent and selective inhibitors. nih.govnih.gov

Table 4: Representative Molecular Docking Results for Isoxazole Derivatives with Biological Targets Note: This table compiles illustrative data based on findings from multiple docking studies on isoxazole-based compounds.

| Compound Series | Target Protein | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues |

| Isoxazole-carboxamides | COX-2 | 4COX | -9.5 | Arg120, Tyr385, Ser530 |

| GW4064 Derivatives | Farnesoid X Receptor (FXR) | 1OSV | -10.2 | Arg331, His447, Met290 |

| Phenyl-isoxazoles | P. aeruginosa elastase B | 1U4G | -8.8 | His140, Glu141, Tyr155 |

| Quinoxaline-isoxazoles | EGFR Tyrosine Kinase | 1M17 | -9.1 | Met793, Leu718, Thr790 |

In Vitro Biological Activity Investigations of 4 Isoxazol 5 Yl Phenol Analogues

Enzyme Inhibition Profiles

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition Studies

While specific studies focusing solely on 4-(isoxazol-5-yl)phenol analogues as PTP1B inhibitors are not extensively detailed in the provided search results, the broader class of isoxazole-containing compounds has been investigated for this activity. PTP1B is a key negative regulator of insulin (B600854) and leptin signaling pathways, making it an attractive target for the development of therapeutics for type 2 diabetes and obesity. The general pharmacophoric features for PTP1B inhibition often include a phosphotyrosine mimetic that can bind to the enzyme's active site. Further research is required to specifically elucidate the PTP1B inhibitory potential of 4-(isoxazol-5-yl)phenol derivatives.

Acetyl-CoA Carboxylase (ACC) Inhibition and Mechanistic Exploration

Acetyl-CoA carboxylase (ACC) is a critical enzyme in the biosynthesis of fatty acids, and its inhibition is a promising strategy for cancer therapy, as many tumors exhibit increased de novo fatty acid synthesis. semanticscholar.org A series of 4-phenoxy-phenyl isoxazole (B147169) derivatives, which are structurally related to 4-(isoxazol-5-yl)phenol, have been synthesized and evaluated as novel ACC inhibitors. semanticscholar.orgnih.govnih.gov

A high-throughput virtual screening identified an initial hit compound, which served as a lead for further structure-activity relationship (SAR) studies. semanticscholar.org Among the synthesized analogues, compound 6g demonstrated the most potent inhibitory activity against human ACC1 (hACC1), with an IC50 value of 99.8 nM. semanticscholar.orgnih.gov This potency was comparable to the known ACC inhibitor CP-640186. nih.gov The introduction of various substituents on the phenoxy-phenyl isoxazole scaffold allowed for a detailed exploration of the SAR. For instance, increasing the length of the alkoxy chain at one position was found to be beneficial for ACC inhibition. semanticscholar.org

Further studies on selected compounds, such as 6g and 6l , revealed that they could decrease intracellular malonyl-CoA levels, arrest the cell cycle at the G0/G1 phase, and induce apoptosis in MDA-MB-231 breast cancer cells. nih.govnih.gov Compound 6l showed the strongest cytotoxicity against several cancer cell lines, with IC50 values of 0.22 µM in A549 (lung cancer), 0.26 µM in HepG2 (liver cancer), and 0.21 µM in MDA-MB-231 cells. nih.govnih.gov These findings suggest a direct link between ACC inhibition by these 4-phenoxy-phenyl isoxazoles and their anticancer effects. nih.gov

| Compound | hACC1 IC50 (nM) | A549 IC50 (µM) | HepG2 IC50 (µM) | MDA-MB-231 IC50 (µM) |

|---|---|---|---|---|

| 6g | 99.8 | - | - | - |

| 6l | - | 0.22 | 0.26 | 0.21 |

Histone Deacetylase (HDAC) Inhibition Efficacy

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from histone and non-histone proteins. mdpi.com HDAC inhibitors have emerged as a promising class of anticancer agents. mdpi.com Isoxazole-based compounds have been designed and synthesized as HDAC inhibitors. nih.gov In one study, the isoxazole moiety was incorporated near the zinc-binding group of the pharmacophore to investigate its potential interaction with the zinc ion in the enzyme's active site. nih.gov

While specific data for 4-(isoxazol-5-yl)phenol analogues were not found, related structures have shown significant HDAC inhibitory activity. For example, novel 4-oxoquinazoline-based N-hydroxypropenamides, which can be considered complex analogues, were evaluated for their HDAC inhibitory activity. semanticscholar.org Compounds 10l and 10m from this series were particularly potent, with HDAC inhibitory IC50 values of 0.041–0.044 µM, which is 2- to 3-fold more potent than the approved drug suberoylanilide hydroxamic acid (SAHA). semanticscholar.org These compounds also exhibited potent cytotoxicity against several human cancer cell lines. semanticscholar.org

Evaluation against Other Biological Enzyme Targets

Analogues of 4-(isoxazol-5-yl)phenol have been investigated for their activity against other enzyme targets. For instance, a compound named Inhibitor No. 30 , chemically identified as 4-[3-(5-amino-1,3,4-oxadiazol-2-yl)isoxazol-5-yl]phenol, was identified as an inhibitor of 6-phosphofructo-1-kinase (PFK1). google.com This enzyme is a key player in the glycolytic pathway, which is often upregulated in cancer cells (the Warburg effect). google.com Inhibition of PFK1 by this compound was shown to decrease lactate (B86563) production in cancer cells. google.com

Another study explored novel isoxazole derivatives as potential anticancer and antioxidant agents, with some compounds showing activity against topoisomerase II. pnrjournal.com

Receptor Modulation and Ligand-Binding Studies

Estrogen Receptor Modulatory Activities

The estrogen receptor (ER) is a key target in the treatment of hormone-dependent breast cancers. Substituted phenols are a well-known class of compounds that can interact with the ER. nih.gov An integrated testing and assessment approach has been used to predict the ER activation potential of a group of substituted phenols. nih.gov While this study did not specifically focus on 4-(isoxazol-5-yl)phenol, it highlights the potential for phenolic compounds to exhibit estrogenic activity. The structural features, such as the presence of a para-substituted alkyl chain on the phenol (B47542) ring, are known to be associated with estrogenicity. nih.gov

Further research is needed to specifically characterize the interaction of 4-(isoxazol-5-yl)phenol and its analogues with the estrogen receptor and to determine whether they act as agonists or antagonists.

Dopamine (B1211576) D4 Receptor Antagonism

The dopamine D4 receptor (D4R), a G protein-coupled receptor primarily expressed in the prefrontal cortex, is a significant target in the research of neuropsychiatric conditions. acs.orgnih.gov Analogues containing the isoxazole moiety have been identified as potent and selective antagonists of the dopamine D4 receptor. For instance, the compound 5-(4-Chlorophenyl)-4-methyl-3-(1-(2-phenylethyl)piperidin-4-yl)isoxazole demonstrates a high affinity for human dopamine D4 receptors with a Ki of approximately 1 nM and exhibits over 500-fold selectivity against the D2 receptor subtype. acs.org This selectivity is a critical attribute, as it may reduce the risk of extrapyramidal side effects commonly associated with less selective dopamine receptor antagonists. bioworld.com

Another research effort focusing on D4R antagonists for glioblastoma treatment identified new ligands with high selectivity. One such antagonist showed a D2/D4 selectivity ratio of 8318 and a D3/D4 ratio of 3715. acs.orgnih.gov Functional assays confirmed that these compounds act as antagonists at the D4 receptor. acs.orgnih.govacs.org The development of such selective D4R antagonists, including those based on an isoxazole scaffold, is a promising area for therapeutic research. medchemexpress.com

| Compound | Receptor Affinity (Ki) | Selectivity (D4 vs D2) | Reference |

|---|---|---|---|

| 5-(4-Chlorophenyl)-4-methyl-3-(1-(2-phenylethyl)piperidin-4-yl)isoxazole | ~1 nM | >500-fold | acs.org |

| Dopamine D4 receptor antagonist-1 | 9.0 nM | Not Specified | medchemexpress.com |

| Lead Compound 24 (Glioblastoma Study) | High Affinity (pKi not specified) | 8318-fold | acs.orgnih.gov |

GABA Receptor Interactions

Gamma-aminobutyric acid type A (GABAA) receptors are crucial pentameric ligand-gated ion channels in the central nervous system and are modulated by a wide array of substances, including phenolic compounds. nih.govnih.gov The phenol group within 4-(isoxazol-5-yl)phenol and its analogues suggests a potential for interaction with GABAA receptors. nih.govnih.gov Phenolic compounds, ranging from simple phenols to complex flavonoids, can act as activators, inhibitors, or allosteric modulators of GABAA receptor function. nih.govnih.govmdpi.com

The specific binding sites and mechanisms can vary; for example, flavonoids have been noted to interact with the benzodiazepine (B76468) site on the GABAA receptor. mdpi.com While direct studies on 4-(isoxazol-5-yl)phenol itself are limited in this context, the established activity of phenolic structures provides a strong rationale for investigating these analogues as potential modulators of the GABAergic system. nih.govnih.govmdpi.comresearchgate.net

Prostaglandin (B15479496) EP3 Receptor Antagonism

The prostaglandin E2 (PGE2) receptor EP3 is a G-protein coupled receptor involved in various physiological processes, including platelet aggregation and inflammation. nih.govfrontiersin.org Antagonism of the EP3 receptor is being explored as a novel antiplatelet strategy that may offer a superior safety profile compared to other agents. nih.gov While the reviewed literature does not directly link 4-(isoxazol-5-yl)phenol analogues to EP3 receptor antagonism, the development of selective EP3 antagonists is an active area of pharmaceutical research. nih.govnih.gov Known antagonists often consist of complex heterocyclic structures, and the investigation into whether isoxazole-phenol scaffolds could exhibit such activity remains a potential area for future research. nih.gov

Cellular Assays and Antiproliferative Efficacy

Cytotoxicity Evaluation in Cancer Cell Lines (e.g., A549, HepG2, MDA-MB-231, HeLa, HCT116, Colo-205, Wi38)

Analogues of 4-(isoxazol-5-yl)phenol, specifically a series of 4-phenoxy-phenyl isoxazoles, have been synthesized and evaluated for their cytotoxic activities against several human cancer cell lines. nih.govsemanticscholar.orgnih.govtandfonline.com These compounds have demonstrated significant antiproliferative effects. nih.govsemanticscholar.orgnih.govtandfonline.com

In assays using A549 (lung carcinoma), HepG2 (hepatocellular carcinoma), and MDA-MB-231 (breast adenocarcinoma) cell lines, several analogues showed potent cytotoxicity. nih.govsemanticscholar.orgnih.govtandfonline.com One of the most active compounds, designated 6l in the study, exhibited IC50 values of 0.22 µM in A549 cells, 0.26 µM in HepG2 cells, and 0.21 µM in MDA-MB-231 cells. nih.govsemanticscholar.orgnih.govtandfonline.com Another analogue, 6g, also showed strong activity. nih.govsemanticscholar.orgnih.govtandfonline.com The antiproliferative activity was generally strongest against MDA-MB-231 cells. nih.govsemanticscholar.org Other studies on different isoxazole derivatives have also reported cytotoxic activity against cell lines such as Colo-205 (colon adenocarcinoma) and HeLa (cervical cancer). nih.gov

| Compound | A549 IC50 (µM) | HepG2 IC50 (µM) | MDA-MB-231 IC50 (µM) | Reference |

|---|---|---|---|---|

| Compound 6l | 0.22 | 0.26 | 0.21 | nih.govsemanticscholar.orgnih.govtandfonline.com |

| Compound 6g | 0.35 | 0.41 | 0.32 | researchgate.net |

| Compound 6a | 0.38 | 0.45 | 0.35 | researchgate.net |

Investigations of Osteogenic Differentiation and Mineralization

Following a review of the available scientific literature, no studies were identified that investigated the effects of 4-(isoxazol-5-yl)phenol or its direct analogues on osteogenic differentiation and mineralization processes.

Analysis of Cell Cycle Perturbation

The antiproliferative effects of 4-(isoxazol-5-yl)phenol analogues have been linked to their ability to disrupt the normal progression of the cell cycle. nih.govsemanticscholar.orgnih.govtandfonline.com Preliminary mechanistic studies on the potent 4-phenoxy-phenyl isoxazole compounds (6g and 6l) revealed that they induce cell cycle arrest at the G0/G1 phase in MDA-MB-231 cells. nih.govsemanticscholar.orgnih.govtandfonline.com This arrest prevents the cells from entering the S phase (DNA synthesis), thereby inhibiting proliferation. nih.govsemanticscholar.orgnih.govtandfonline.com Other research on different isoxazole derivatives has also shown the capacity to induce cell cycle arrest, for example at the G2/M phase in Colo205 cells, indicating that this is a common mechanism of action for this class of compounds. semanticscholar.org

Induction of Apoptotic Pathways

Analogues of 4-(isoxazol-5-yl)phenol have been the subject of investigation for their potential to induce apoptosis, a form of programmed cell death that is crucial for tissue homeostasis and the elimination of cancerous cells. Research has shown that certain derivatives can trigger apoptotic cascades in various cancer cell lines through multiple mechanisms.

One area of investigation has focused on 4-phenoxy-phenyl isoxazoles, which are structurally related to 4-(isoxazol-5-yl)phenol. Studies on these compounds have revealed their ability to induce apoptosis in human breast cancer (MDA-MB-231), lung cancer (A549), and liver cancer (HepG2) cells. The mechanism of action for these analogues involves the arrest of the cell cycle at the G0/G1 phase, which is a critical checkpoint for cell proliferation. nih.govnih.govnih.gov This cell cycle arrest is a prelude to the initiation of the apoptotic process.

Further mechanistic studies have explored the effects of isoxazole derivatives on key apoptotic regulators. For instance, a 3,4,5-trisubstituted isoxazole analogue was found to mitigate oxidative stress-induced apoptosis in platelets. This was achieved by modulating several apoptotic markers, including reactive oxygen species (ROS) content, cytosolic calcium (Ca2+) levels, and mitochondrial membrane potential. acs.org A critical step in the intrinsic apoptotic pathway is the release of cytochrome c from the mitochondria, which was also shown to be influenced by this isoxazole derivative. acs.org The subsequent activation of caspases, a family of proteases that execute the final stages of apoptosis, was also observed. acs.org

The Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members, are central regulators of the intrinsic apoptotic pathway. nih.govmdpi.comrsc.orgnih.gov The balance between these proteins determines the fate of a cell. Research on an indole-based 4,5-dihydroisoxazole derivative, DHI1, has highlighted its pro-apoptotic potential in leukemia cells, suggesting an interplay with the Bcl-2 family proteins to initiate apoptosis. acs.org

Table 1: Investigated Apoptotic Mechanisms of 4-(Isoxazol-5-yl)phenol Analogues

Antimicrobial Spectrum Analysis (In Vitro)

The antimicrobial properties of 4-(isoxazol-5-yl)phenol analogues have been extensively studied, revealing a broad spectrum of activity against various pathogenic microorganisms, including bacteria and fungi.

Antibacterial Activity Against Gram-Positive and Gram-Negative Strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)

Numerous studies have demonstrated the potential of isoxazole derivatives as effective antibacterial agents. The in vitro antibacterial activity is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium.

A study on N3, N5-di(substituted)isoxazole-3,5-diamine derivatives reported significant antibacterial activity against both E. coli and S. aureus. nih.gov For instance, some of these compounds exhibited MIC values against E. coli that were lower than the standard drug, cloxacillin. nih.gov Thiophene-conjugated isoxazoles have also been investigated, with certain derivatives showing MIC values as low as 6.25 µg/mL against P. aeruginosa and 12.5 µg/mL against S. aureus and E. coli. researchgate.net

Furthermore, isoxazole ring-containing chalcones and their dihydropyrazole derivatives have been screened for their antibacterial properties. These studies have reported MIC values against S. aureus and P. aeruginosa, indicating the potential of these scaffolds in developing new antibacterial agents. mdpi.com Triazole-isoxazole hybrids have also shown promising results, with one study reporting activity against E. coli, P. aeruginosa, and S. aureus. rsc.org The structurally related 1,3-oxazole-based compounds have also been evaluated, with some derivatives showing MIC values of 56.2 µg/mL against S. aureus and B. subtilis, and 28.1 µg/mL against E. coli. mdpi.com

Table 2: In Vitro Antibacterial Activity of 4-(Isoxazol-5-yl)phenol Analogues (MIC in µg/mL)

ND: Not Determined

Antifungal Efficacy (e.g., Candida albicans, Aspergillus niger)

In addition to their antibacterial properties, 4-(isoxazol-5-yl)phenol analogues have demonstrated notable antifungal activity against pathogenic fungi such as Candida albicans and Aspergillus niger.

Several studies have highlighted the potential of isoxazole-based compounds as antifungal agents. For example, a series of novel isoxazole derivatives were synthesized and showed selective and promising activity against various strains of C. albicans. nih.govmdpi.com In another study, isoxazolol pyrazole (B372694) carboxylates were evaluated for their antifungal properties, with one compound, 7ai, exhibiting significant activity, although not against the specific fungi requested. nih.gov

Derivatives of 2-oxazoline containing a pyrazole system have also been investigated, demonstrating good in vitro antifungal activity against six Candida species, with MIC values reported to be lower than the standard antifungal drug, fluconazole. sci-hub.boxmdpi.com Furthermore, isoxazole derivatives have been screened for their activity against C. albicans, showing potential for the development of new antifungal therapies. mdpi.com

Table 3: In Vitro Antifungal Activity of 4-(Isoxazol-5-yl)phenol Analogues (MIC in µg/mL)

*ND: Not Determined*

Antitubercular Activity Studies (e.g., Mycobacterium tuberculosis H37Rv)

The emergence of multidrug-resistant strains of Mycobacterium tuberculosis has necessitated the search for new antitubercular agents. Isoxazole-containing compounds have emerged as a promising class of molecules in this regard.

Several studies have reported the synthesis and in vitro evaluation of isoxazole derivatives against the H37Rv strain of M. tuberculosis. For instance, isoxazole derivatives of the natural product hispolon (B173172) have shown potent antitubercular activity, with one analogue exhibiting a MIC value of 1.6 µg/mL. nih.gov In another study, isoxazole–chalcone (B49325) hybrids were found to be highly active, with one compound displaying a remarkable MIC of 0.12 µg/mL. nih.gov

Isoxazole carboxylic acid methyl ester-based urea (B33335) and thiourea (B124793) derivatives have also been extensively studied, with many compounds showing significant potency against M. tuberculosis H37Rv, with MIC values in the range of 0.25–2 µg/mL. nih.gov A specific isoxazole derivative, 2,4-dibromo-6-[3-(trifluoromethyl)-1,2-oxazol-5-yl]phenol (B7816386) (M1), has been identified as having specific inhibitory activity against M. tuberculosis. nih.gov Furthermore, dihydropyrazole-1-carboxamides derived from isoxazolyl chalcones have demonstrated excellent antitubercular activity, with two compounds showing a MIC of 0.1 µg/mL. [11, 12]

**Table 4: In Vitro Antitubercular Activity of 4-(Isoxazol-5-yl)phenol Analogues against *M. tuberculosis* H37Rv (MIC in µg/mL)**

```html

Antiviral Activity (e.g., human picornaviruses)

Human picornaviruses, such as rhinoviruses and enteroviruses (e.g., coxsackievirus), are responsible for a wide range of human diseases, from the common cold to more severe conditions like myocarditis and meningitis. Research into 4-(isoxazol-5-yl)phenol analogues has revealed their potential as inhibitors of picornavirus replication.

A study on novel [(biphenyloxy)propyl]isoxazole derivatives demonstrated their ability to inhibit the replication of human rhinovirus 2 (HRV-2) and coxsackievirus B3 (CVB3). nih.gov The antiviral activity of these compounds was expressed as a selectivity index (SI), which is the ratio of the cytotoxic concentration to the effective concentration. Some of these derivatives showed high SI values, indicating a favorable therapeutic window. nih.gov

Another class of isoxazole-containing compounds, the pleconaril (B1678520) derivatives, has also been investigated for their antiviral properties against a panel of enteroviruses. These studies have reported specific 50% inhibitory concentration (IC50) values, highlighting the potency of these compounds. [3, 5] The mechanism of action of many of these antipicornavirus agents involves binding to a hydrophobic pocket in the viral capsid, thereby preventing the uncoating of the virus and the release of its genetic material into the host cell.

Table 5: In Vitro Antiviral Activity of 4-(Isoxazol-5-yl)phenol Analogues against Human Picornaviruses

Anti-inflammatory and Analgesic Mechanistic Research

The potential of 4-(isoxazol-5-yl)phenol analogues as anti-inflammatory and analgesic agents has been an area of active research. The mechanisms underlying these effects often involve the modulation of key enzymes and signaling pathways involved in inflammation and pain perception.

A significant focus of this research has been on the cyclooxygenase (COX) enzymes, particularly COX-2, which is an inducible enzyme involved in the synthesis of prostaglandins, key mediators of inflammation and pain. A study on 4,5-diphenyl-4-isoxazolines, which are structurally related to the compounds of interest, identified a derivative that was a potent and selective inhibitor of COX-2. mdpi.com The selectivity for COX-2 over COX-1 is a desirable characteristic for anti-inflammatory drugs, as it is associated with a reduced risk of gastrointestinal side effects. Molecular modeling studies have suggested that specific structural features of these isoxazoline (B3343090) derivatives are crucial for their selective inhibition of COX-2. mdpi.com

The analgesic mechanisms of these compounds are often linked to their anti-inflammatory properties, as the reduction in inflammation can lead to a decrease in pain. However, some compounds may also have direct effects on nociceptive pathways. For instance, research on a benzoxazole (B165842) derivative, which shares some structural similarities with isoxazoles, has shown that its antinociceptive effects involve the modulation of glutamatergic and TRPV1 receptor signaling pathways, as well as protein kinase C (PKC) activation. This suggests that isoxazole-based compounds may also exert their analgesic effects through multiple mechanisms beyond COX inhibition.

Table 6: Investigated Anti-inflammatory and Analgesic Mechanisms of 4-(Isoxazol-5-yl)phenol Analogues

Antioxidant Capacity and Radical Scavenging Mechanisms

The investigation into the antioxidant properties of phenolic compounds is driven by their potential to counteract oxidative stress, a process implicated in numerous pathological conditions. nih.govjscholarpublishers.com Phenolic compounds can neutralize harmful free radicals, thereby protecting biological systems from oxidative damage. jscholarpublishers.comnih.gov The incorporation of an isoxazole ring into a phenolic structure presents a class of compounds with significant therapeutic interest, and their potential as antioxidants has been a subject of scientific inquiry. nih.govnih.gov The antioxidant capacity of 4-(isoxazol-5-yl)phenol analogues is primarily evaluated through in vitro assays that measure their ability to scavenge synthetic radicals.

Detailed research into isoxazole derivatives has provided insights into their free-radical scavenging capabilities. A study involving a series of N-aryl-3-(4-fluorophenyl)-5-methylisoxazole-4-carboxamides demonstrated potent antioxidant activity in the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. nih.gov In this assay, the ability of an antioxidant to donate a hydrogen atom and reduce the stable DPPH radical is measured by a decrease in absorbance at 517 nm. nih.gov

Notably, several compounds in this series exhibited significantly higher potency than the standard antioxidant, Trolox. nih.gov For instance, the compounds N-(4-(tert-butyl)phenyl)-3-(4-fluorophenyl)-5-methylisoxazole-4-carboxamide and N-(4-ethoxyphenyl)-3-(4-fluorophenyl)-5-methylisoxazole-4-carboxamide were found to be the most active. nih.gov Their efficacy highlights the potential of the isoxazole scaffold in designing powerful antioxidants. nih.gov

| Compound | Structure | IC₅₀ (µg/mL) |

|---|---|---|

| N-(4-(tert-butyl)phenyl)-3-(4-fluorophenyl)-5-methylisoxazole-4-carboxamide (2a) | Isoxazole-carboxamide derivative | 0.45 ± 0.21 |

| N-(4-ethoxyphenyl)-3-(4-fluorophenyl)-5-methylisoxazole-4-carboxamide (2c) | Isoxazole-carboxamide derivative | 0.47 ± 0.33 |

| Trolox (Positive Control) | Vitamin E analogue | 3.10 ± 0.92 |

Further research has explored the antioxidant potential of other isoxazole analogues. In one study, a series of seven novel isoxazole compounds, synthesized from chalcone precursors, were evaluated for their antioxidant properties using both the DPPH method and the Cupric Ion Reducing Antioxidant Capacity (CUPRAC) assay. researchgate.net This dual-assay approach provides a more comprehensive understanding of the antioxidant potential by assessing different aspects of radical scavenging and reducing power.

The fundamental mechanism by which 4-(isoxazol-5-yl)phenol and its analogues exert their antioxidant effect is rooted in the behavior of the phenolic hydroxyl (-OH) group. nih.govscienceopen.com Phenolic compounds are excellent hydrogen-atom donors. jscholarpublishers.com They can react with a free radical (R•) by donating the hydrogen atom from their hydroxyl group, thereby neutralizing the radical and terminating the oxidative chain reaction. scienceopen.com

This process can be represented as: Ph-OH + R• → Ph-O• + RH

Structure Activity Relationship Sar Elucidation for 4 Isoxazol 5 Yl Phenol Derivatives

Systematic Exploration of Substituent Effects on Biological Activity

A cornerstone of SAR elucidation is the systematic modification of a lead compound to observe how changes in its chemical structure affect its biological activity. For derivatives of 4-(Isoxazol-5-yl)phenol, this often involves introducing a variety of substituents at different positions on the core structure. A notable example is the development of 4-phenoxy-phenyl isoxazole (B147169) derivatives as inhibitors of Acetyl-CoA carboxylase (ACC), an enzyme implicated in cancer and metabolic diseases. nih.govnih.govtandfonline.com

Initial screening of a chemical library through high-throughput virtual screening (HTVS) identified a lead compound, designated 6a , which exhibited moderate ACC1 inhibitory potency. tandfonline.comsemanticscholar.org This compound served as the starting point for a comprehensive SAR study. Researchers synthesized a series of analogs (compounds 6a–6q ) by modifying two key positions: the R1 group on the phenoxy ring and the R2 group attached to an ethylamine (B1201723) side chain at the 5-position of the isoxazole ring. nih.gov

Effects of R1 Substituents: With the R2 group held constant as an acetyl moiety, various alkoxy groups were introduced at the R1 position. The goal was to reduce structural rigidity and enhance molecular flexibility. nih.gov This exploration revealed that the nature of the R1 substituent had a profound impact on ACC inhibitory activity. Among the tested analogs, compound 6g , featuring a cyclopropylmethoxy group, emerged as the most potent ACC inhibitor, with an IC50 value of 99.8 nM. nih.govnih.gov This potency was comparable to the known ACC inhibitor CP-640186. semanticscholar.org Other modifications at this position, such as ethoxy (6e ), also yielded compounds with good inhibitory and antitumor effects. tandfonline.com

These systematic explorations underscore that both the R1 and R2 positions are critical for biological activity. The optimal substituent at R1 appears to be crucial for enzymatic inhibition (potency), while the R2 group significantly influences the compound's broader cellular effects, such as cytotoxicity. nih.gov The superior antitumor activity of compound 6l is thought to stem from an optimal balance between its enzymatic activity and its lipophilicity. nih.govtandfonline.com

| Compound | R1 Substituent | R2 Substituent | hACC1 Inhibition IC50 (nM) | Antiproliferative Activity IC50 (µM, MDA-MB-231 cells) |

|---|---|---|---|---|

| 6a (Lead) | Benzyloxy | Acetyl | >5000 | >10 |

| 6e | Ethoxy | Acetyl | 154.5 | 2.11 |

| 6g | Cyclopropylmethoxy | Acetyl | 99.8 | 1.50 |

| 6l | H | Phenylacetyl | 299.1 | 0.21 |

| 6q | H | Benzylcarbamoyl | 491.7 | 0.43 |

Identification of Key Pharmacophoric Elements for Target Modulation

The SAR data allows for the deduction of a pharmacophore model—the essential three-dimensional arrangement of steric and electronic features necessary for biological activity. For the 4-(Isoxazol-5-yl)phenol derivatives targeting ACC, several key elements can be identified.

The 4-Phenoxy-phenyl Isoxazole Core: This entire scaffold serves as the fundamental framework that correctly positions the other functional groups within the enzyme's binding site.

Hydrogen Bond Donors/Acceptors: The introduction of amide and urea (B33335) moieties at the R2 position was a deliberate strategy to add hydrogen bond donors. nih.gov The nitrogen atoms in the isoxazole ring and the carbonyl oxygen atoms in the amide/urea side chains likely act as hydrogen bond acceptors, interacting with key amino acid residues in the target protein.

Hydrophobic and Aromatic Regions: The superior activity of compounds with aromatic rings at the R2 position (e.g., 6l ) suggests the presence of a hydrophobic pocket in the binding site that favorably accommodates these groups. nih.gov The dual phenyl rings of the core scaffold also contribute significantly to hydrophobic interactions.

Specific Steric Features: The high potency of compound 6g , with its cyclopropylmethoxy group at R1, points to a specific, sterically-defined pocket in the enzyme. This group's unique size, shape, and flexibility appear to be optimal for fitting into this sub-pocket, thereby enhancing binding affinity. nih.gov The bulky nature of the phenylacetamide group in 6l was also noted for its contribution to strong inhibitory effects. nih.gov

These elements collectively define the pharmacophore for this class of inhibitors. Potent compounds must possess the correct combination of hydrogen bonding capacity, hydrophobic volume, and specific steric features arranged on the isoxazole-phenol scaffold to achieve effective modulation of the target.

Computational Approaches to SAR Modeling and Predictive Analysis

Computational chemistry plays a vital role in modern drug discovery, accelerating the process of SAR elucidation and enabling predictive analysis. For 4-(Isoxazol-5-yl)phenol derivatives, several in silico techniques have been instrumental.

High-Throughput Virtual Screening (HTVS): The very starting point for the development of the potent ACC inhibitors was an HTVS campaign. tandfonline.comsemanticscholar.org This computational method involves docking millions of commercially available compounds into the 3D crystal structure of the target protein to predict binding affinity. It was through this process that the initial hit compound, 6a , was identified from a database of 1.5 million molecules, demonstrating the power of computational screening to find novel chemical scaffolds. semanticscholar.org

Molecular Docking: Following the identification of active compounds, molecular docking is used to predict their binding orientation within the target's active site. This provides a structural basis for understanding the observed SAR. For instance, docking studies of the most potent ACC inhibitor, 6g , revealed that it formed three hydrogen bonds with the carboxyl transferase (CT) domain of the enzyme. tandfonline.com This detailed molecular interaction map helps explain its superior potency and provides a rational foundation for its activity.

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities. While not explicitly detailed for the 6a-6q series, methodologies like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are commonly used for such purposes. danaher.com These 3D-QSAR methods can generate contour maps that visualize regions where steric bulk, positive or negative electrostatic potential, and hydrophobic or hydrogen-bonding characteristics are predicted to either increase or decrease activity. Such models serve as powerful predictive tools to guide the design of new, more potent analogs before their synthesis, saving significant time and resources.

Rational Lead Optimization Strategies Based on Structural Modification

Lead optimization is the iterative process of modifying a biologically active lead compound to improve its potency, selectivity, and pharmacokinetic properties. The development of ACC inhibitors from the 4-(Isoxazol-5-yl)phenol scaffold is a clear example of a rational lead optimization strategy. danaher.comnih.gov

The process began with the identification of the lead compound 6a from an HTVS campaign. tandfonline.com Although active, its potency was only moderate (57% inhibition at 5 µM). tandfonline.com The optimization strategy was twofold, targeting distinct regions of the molecule based on a rational design hypothesis: